![molecular formula C12H12ClN5O B2415559 N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide CAS No. 2309572-65-2](/img/structure/B2415559.png)
N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, commonly referred to as CTZ, is a novel compound synthesized through a combination of azide-alkyne cycloaddition and Staudinger reduction. CTZ has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research and drug development.
Mechanism of Action
The mechanism of action of CTZ is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival pathways. CTZ has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and survival. CTZ has also been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical and Physiological Effects
Studies have shown that CTZ has minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. CTZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. CTZ has also been shown to enhance the anti-cancer effects of certain chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One advantage of CTZ is that it has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. Additionally, CTZ has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. However, one limitation of CTZ is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on CTZ. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to study the potential use of CTZ in combination with other chemotherapy drugs, as it has been shown to enhance their anti-cancer effects. Additionally, CTZ could be studied for its potential use in drug delivery systems, as it has been shown to enhance the cellular uptake of certain drugs.
Synthesis Methods
The synthesis of CTZ involves the reaction of 3-chlorophenyl azide with propargyl azide in the presence of copper (I) iodide and triphenylphosphine. The resulting product is then reduced using triphenylphosphine and water to yield CTZ. This synthetic method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
CTZ has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that CTZ inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. CTZ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CTZ has been studied for its potential use in drug delivery systems, as it has been shown to enhance the cellular uptake of certain drugs.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-9-2-1-3-10(6-9)16-12(19)17-7-11(8-17)18-14-4-5-15-18/h1-6,11H,7-8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIGFCSEWGAED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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